molecular formula C27H24N2O2 B10870607 10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10870607
M. Wt: 408.5 g/mol
InChI Key: SXBIGKKJDZZEBM-UHFFFAOYSA-N
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Description

10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines.

Chemical Reactions Analysis

Types of Reactions

10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA neurotransmitters . This leads to anxiolytic and sedative effects, making it useful in the treatment of anxiety and related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to act as a fluorescent chemosensor and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-(4-methylbenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24N2O2/c1-18-14-16-20(17-15-18)27(31)29-23-12-6-5-10-21(23)28-22-11-7-13-24(30)25(22)26(29)19-8-3-2-4-9-19/h2-6,8-10,12,14-17,26,28H,7,11,13H2,1H3

InChI Key

SXBIGKKJDZZEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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